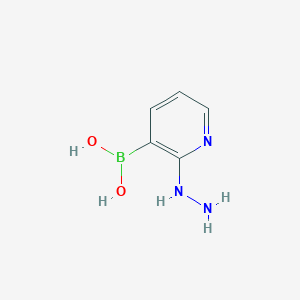
(2-hydrazinylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydrazinylpyridin-3-yl)boronic acid is a compound that belongs to the class of pyridinylboronic acids These compounds are characterized by the presence of a boronic acid group attached to a pyridine ringPyridinylboronic acids are widely used in organic synthesis, medicinal chemistry, and materials science due to their ability to form stable complexes with diols and other Lewis bases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-hydrazinylpyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with boron reagents such as tetraalkoxydiborane or dialkoxyhydroborane under palladium catalysis.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions: (2-Hydrazinylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The hydrazinyl group can be reduced to form amines or other derivatives.
Substitution: The pyridine ring can undergo substitution reactions, particularly at the positions ortho and para to the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents and catalysts such as palladium or copper are used for substitution reactions.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Amines and hydrazine derivatives.
Substitution: Various substituted pyridinylboronic acids.
Aplicaciones Científicas De Investigación
(2-Hydrazinylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-hydrazinylpyridin-3-yl)boronic acid involves its ability to form stable complexes with diols and other Lewis bases. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, and the hydrazinyl group, which can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Pyridinylboronic Acids: These compounds share the pyridine ring and boronic acid group but lack the hydrazinyl group, which imparts unique reactivity to (2-hydrazinylpyridin-3-yl)boronic acid.
Phenylboronic Acids: These compounds have a phenyl ring instead of a pyridine ring, resulting in different reactivity and applications.
Borinic Acids: These compounds contain two C-B bonds and one B-O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Uniqueness: This group allows for additional interactions and transformations, making the compound versatile in various fields of research and industry .
Propiedades
Número CAS |
1003043-52-4 |
|---|---|
Fórmula molecular |
C5H8BN3O2 |
Peso molecular |
152.95 g/mol |
Nombre IUPAC |
(2-hydrazinylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3,10-11H,7H2,(H,8,9) |
Clave InChI |
CYPDAPMYRAGLCX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=CC=C1)NN)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


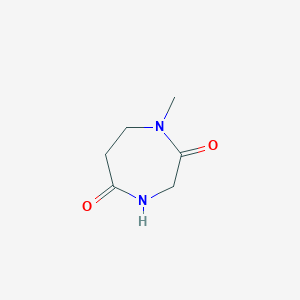
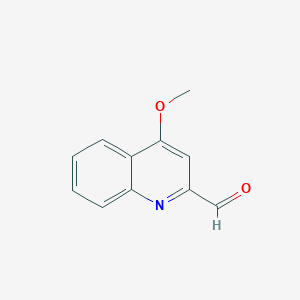
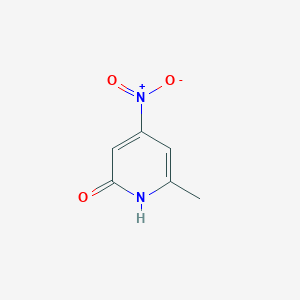

![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
![11H-Benzo[4,5]imidazo[1,2-a]indol-11-one](/img/structure/B13025113.png)

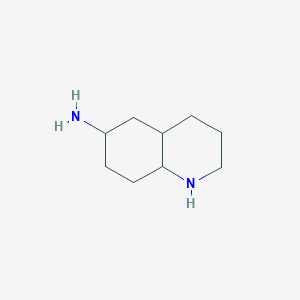

![Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13025130.png)
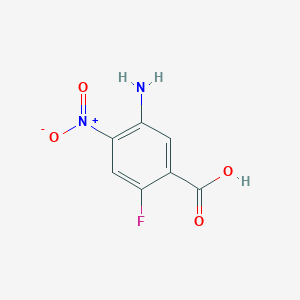
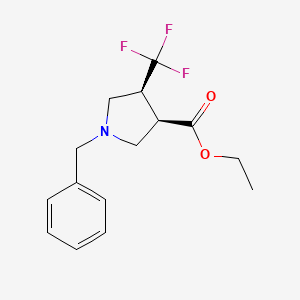
![Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate](/img/structure/B13025147.png)

